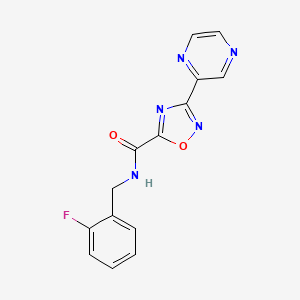

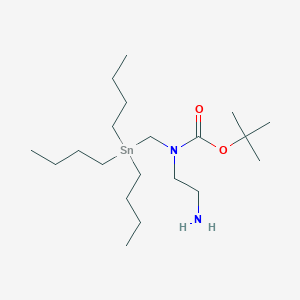

![molecular formula C9H7F2N3O2 B2582507 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2248327-18-4](/img/structure/B2582507.png)

5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid” is a chemical compound that falls under the category of pyrazolo[4,3-b]pyridine derivatives . These compounds have been extensively studied due to their diverse biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates . These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis

The molecular formula of “this compound” is C9H7F2N3O2 . The compound contains a pyrazolo[4,3-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis

The compound is likely to participate in reactions typical of pyrazolo[4,3-b]pyridines and carboxylic acids. For instance, it might undergo decarboxylation, esterification, or amide formation reactions . The difluoromethyl group could also participate in various reactions, as described in a review on difluoromethylation processes .Scientific Research Applications

Synthesis and Selective Inhibition

Research has demonstrated the synthesis of a number of pyrazolo[3,4-b]pyridines, showing significant affinity and selectivity toward the A1 adenosine receptors. These compounds have shown improvements over previously reported pyrazolo-pyridines, with specific esters presenting high Ki values, indicating their potential as potent and selective inhibitors (Manetti et al., 2005).

Fluorination Techniques

The fluorination of methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids has been studied, yielding fluorinated pyrazolo[1,5-a]pyridines. This research provides insights into the reaction mechanisms and intermediate formations during the fluorination process, which is crucial for the development of fluorinated organic compounds (Alieva & Vorob’ev, 2020).

Development of Antitumor and Antimicrobial Agents

There has been significant work on the synthesis of N-arylpyrazole-containing enaminones as intermediates to derive a variety of compounds. Some of these derivatives have shown promising cytotoxic effects against specific human cancer cell lines, as well as antimicrobial activity, highlighting their potential in developing new antitumor and antimicrobial agents (Riyadh, 2011).

Analgesic Properties

Studies have also focused on synthesizing new pyrazole [3,4-b] pyridine derivatives with analgesic properties. These compounds, synthesized via bioisosterism, have shown strong analgesic activity, presenting a new avenue for developing pain management medications (Gaston et al., 1996).

Synthesis of Amide Derivatives

There's research on the parallel iterative solution-phase synthesis of pyrazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, highlighting a methodological approach to developing a library of derivatives for potential biological applications (Brodbeck et al., 2003).

Crystal Structure Analysis

The crystal structures of various pyrazinecarboxylic acids have been analyzed to study the occurrence of supramolecular synthons, contributing to the understanding of crystal engineering strategies (Vishweshwar et al., 2002).

Future Directions

The field of pyrazolo[4,3-b]pyridine derivatives is a promising area of research due to the diverse biological activity of these compounds . Future research could focus on exploring the biological activities of “5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid” and its derivatives, as well as optimizing their synthesis.

Properties

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3O2/c1-14-6-2-4(9(15)16)7(8(10)11)13-5(6)3-12-14/h2-3,8H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWYGEOCCDMHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

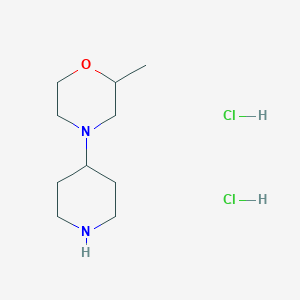

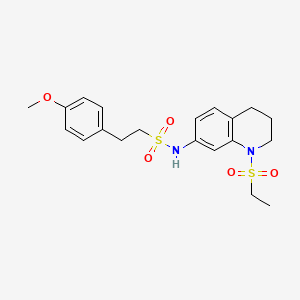

![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)

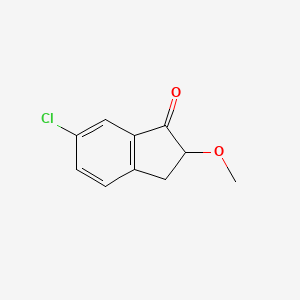

![(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582431.png)

![2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2582437.png)

![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)

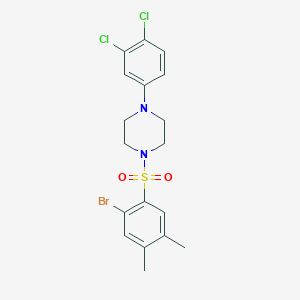

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2582444.png)

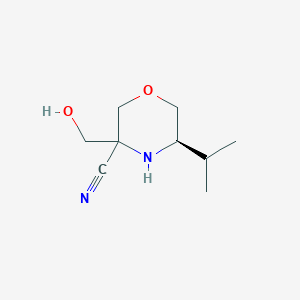

![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)